molecular formula C11H16O3 B14757945 (2-Isopropoxy-3-methoxyphenyl)methanol

(2-Isopropoxy-3-methoxyphenyl)methanol

Cat. No.: B14757945
M. Wt: 196.24 g/mol
InChI Key: MJFRNBJTPAWFEZ-UHFFFAOYSA-N
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Description

(2-Isopropoxy-3-methoxyphenyl)methanol is a high-purity benzyl alcohol derivative offered with a certified purity of 97%. This compound serves as a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. Its structural features make it a potential synthon for designing inhibitors of tubulin polymerization, a key mechanism of action for a class of compounds being investigated as Vascular Disrupting Agents (VDAs) in cancer research . Such inhibitors target the colchicine binding site on β-tubulin, leading to the disruption of the cytoskeleton in endothelial cells and ultimately causing damage to the established vasculature of solid tumors . Researchers can utilize this alcohol functional group for further synthetic modification, for instance, to extend polar moieties or as a potential attachment point for linkers in the creation of antibody-drug conjugates (ADCs) and prodrugs . The compound is characterized by its molecular formula and is supplied with associated safety information, including GHS warning pictograms and the signal word "Warning" . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3-methoxy-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H16O3/c1-8(2)14-11-9(7-12)5-4-6-10(11)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

MJFRNBJTPAWFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)CO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Isopropoxy 3 Methoxyphenyl Methanol

Established Synthetic Routes to (2-Isopropoxy-3-methoxyphenyl)methanol

The synthesis of this compound can be approached from different precursors, with the most common strategies involving the oxidation of a related alcohol to an intermediate aldehyde, followed by a subsequent reaction, or the direct reduction of the corresponding benzaldehyde (B42025) derivative.

Ley-Griffith Tandem Oxidation-Wittig Reactions

The Ley-Griffith oxidation is a powerful method for the selective oxidation of primary alcohols to aldehydes using a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing the key intermediate, 2-Isopropoxy-3-methoxybenzaldehyde (B3056986), from a precursor like (2-hydroxy-3-methoxyphenyl)methanol followed by isopropylation, or from a pre-alkylated precursor.

A "tandem oxidation-Wittig" process involves the in situ generation of the aldehyde via Ley-Griffith oxidation, which then immediately reacts with a phosphorus ylide (a Wittig reagent). rsc.orgresearchgate.net It is critical to note that this tandem sequence results in the formation of an alkene (a carbon-carbon double bond) by replacing the carbonyl oxygen. Therefore, this specific tandem reaction is not a direct route to the target alcohol, this compound, but rather to a derivative like 1-(2-isopropoxy-3-methoxyphenyl)ethene. The synthesis of the target alcohol requires a different subsequent step after the initial oxidation, namely reduction.

Synthesis via Reduction of 2-Isopropoxy-3-methoxybenzaldehyde Precursors

The most direct and widely employed method for the synthesis of this compound is the reduction of its corresponding aldehyde precursor, 2-Isopropoxy-3-methoxybenzaldehyde. This transformation is a standard procedure in organic synthesis, effectively converting a carbonyl group into a primary alcohol.

The reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mild reactivity, high selectivity for aldehydes and ketones, and operational simplicity, as it can be used in alcoholic or aqueous solutions. udel.edu For less reactive substrates or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions due to its high reactivity. organic-chemistry.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. organic-chemistry.org A well-documented analogue is the reduction of vanillin (B372448) to vanillyl alcohol. udel.edu

ReactantReducing AgentTypical SolventProduct
2-Isopropoxy-3-methoxybenzaldehydeSodium Borohydride (NaBH₄)Ethanol, MethanolThis compound
2-Isopropoxy-3-methoxybenzaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)This compound

Other Documented Synthetic Approaches and Their Strategic Merits

Beyond the primary oxidation-reduction sequence, other strategic approaches can be employed to construct this compound.

One notable alternative is the Grignard reaction . This method involves the reaction of a custom-prepared Grignard reagent, such as 2-isopropoxy-3-methoxyphenylmagnesium bromide, with formaldehyde (B43269). doubtnut.compearson.com The nucleophilic Grignard reagent attacks the formaldehyde carbon, and subsequent acidic workup yields the target primary alcohol. brainly.inchegg.com The strategic merit of this pathway is its ability to form the crucial carbon-carbon bond that attaches the hydroxymethyl group to the aromatic ring, making it suitable when starting from an aryl halide precursor.

Another strategic approach begins with a more readily available starting material like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds via two key steps:

O-alkylation: The phenolic hydroxyl group of o-vanillin is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like potassium carbonate. This step selectively forms the isopropoxy ether. researchgate.netnih.gov

Reduction: The aldehyde functional group of the resulting 2-isopropoxy-3-methoxybenzaldehyde is then reduced to the primary alcohol, as described in section 2.1.2.

The merit of this strategy lies in its use of a common, bio-based building block and the application of standard, high-yielding reactions to build the target molecule.

Catalytic Approaches and Mechanistic Considerations in Synthesis

The efficiency and selectivity of the synthesis of 2-Isopropoxy-3-methoxybenzaldehyde, the key precursor, are heavily reliant on the catalytic system used for the oxidation step.

Role of Transition Metal Catalysis (e.g., TPAP-mediated reactions)

The Ley-Griffith oxidation employs Tetrapropylammonium perruthenate (TPAP) as the transition metal catalyst. TPAP is a salt containing the perruthenate anion (RuO₄⁻), where ruthenium is in the +7 oxidation state. wikipedia.org It is valued for being a mild and highly selective oxidant that is soluble in organic solvents. organic-chemistry.org

In the catalytic cycle, the Ru(VII) species oxidizes the starting alcohol to the aldehyde. In this process, the ruthenium is reduced to a lower oxidation state, likely Ru(V). acsgcipr.org A key advantage of TPAP is that the reaction conditions are mild enough to prevent the over-oxidation of the newly formed aldehyde to a carboxylic acid, a common side reaction with stronger oxidizing agents. wikipedia.org This selectivity is crucial for maximizing the yield of the desired aldehyde intermediate.

Influence of Co-catalysts and Additives (e.g., TMEDAO2)

For the catalytic cycle to proceed, a co-oxidant is required to regenerate the active Ru(VII) species from its reduced form. The most commonly used co-oxidant in the standard Ley-Griffith protocol is N-methylmorpholine N-oxide (NMO). organic-chemistry.org NMO is a stoichiometric oxidant that re-oxidizes the reduced ruthenium species, allowing the catalytic quantity of TPAP to facilitate the full conversion of the starting alcohol. acsgcipr.org

Recent research has explored more atom-economical co-oxidants. N,N,N′,N′-Tetramethylethylenediamine dioxide (TMEDAO₂) has been identified as a viable alternative to NMO. rsc.org TMEDAO₂ has been shown to selectively oxidize benzylic and allylic alcohols in yields comparable to those achieved with NMO. researchgate.net A significant advantage of using TMEDAO₂ is that it can facilitate tandem Ley-Griffith oxidation-Wittig reactions without the need for strictly anhydrous conditions, improving the reaction's practicality and environmental profile. rsc.orgresearchgate.net Additives such as powdered molecular sieves are often used in the standard TPAP/NMO system to remove water generated during the reaction, which can otherwise form the aldehyde hydrate (B1144303) and potentially lead to over-oxidation. wikipedia.org

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound, a specific polysubstituted aromatic alcohol, necessitates precise control over the placement of functional groups on the benzene (B151609) ring (regioselectivity) and, in cases where a chiral center is introduced, the spatial orientation of these groups (stereoselectivity). While specific literature detailing the stereoselective synthesis of this exact molecule is not prevalent, established methodologies in organic synthesis allow for a discussion of viable strategies.

Regioselective Synthesis:

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-substitution pattern on the aromatic ring. The regioselectivity is largely dictated by the directing effects of the substituents already present on the ring. Common strategies to achieve this include:

Directed Ortho-Metalation (DoM): This is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). In a hypothetical synthesis starting from 2-isopropoxy-3-methoxyphenol, the hydroxyl group can act as a DMG. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), would result in deprotonation of the hydroxyl group and subsequent lithiation at the ortho position. Quenching this lithiated intermediate with an appropriate electrophile, such as formaldehyde (HCHO), would introduce the hydroxymethyl group at the desired position.

Electrophilic Aromatic Substitution: The isopropoxy and methoxy (B1213986) groups are both ortho-, para-directing activators. However, the steric hindrance from the isopropoxy group might influence the regioselectivity of electrophilic substitution. For instance, in a Friedel-Crafts type reaction on a suitably protected precursor, the position of the incoming electrophile would be influenced by the combined directing effects of the existing alkoxy groups.

Stereoselective Synthesis:

Since this compound itself is not chiral, stereoselective strategies would become relevant if a chiral center were to be introduced in a subsequent step or if the synthesis proceeds via a chiral intermediate. For instance, if the hydroxymethyl group were to be further elaborated into a chiral side chain, the following approaches could be considered:

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts (e.g., enzymes or chiral metal complexes) can facilitate the enantioselective transformation of a prochiral substrate. For example, the asymmetric reduction of a corresponding aldehyde, (2-isopropoxy-3-methoxyphenyl)formaldehyde, using a chiral reducing agent or a catalyst could yield a chiral alcohol.

Reaction Conditions and Optimization Parameters

The efficiency and selectivity of the synthetic pathways leading to this compound are highly dependent on the careful control of reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and pressure.

Solvent Selection and Its Impact on Reaction Efficiency (e.g., DCM, MeCN)

The choice of solvent can significantly influence reaction rates, yields, and even the regioselectivity of a reaction. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. For the synthesis of substituted benzyl (B1604629) alcohols, common solvents include dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN).

Dichloromethane (DCM): As a non-polar aprotic solvent, DCM is effective at dissolving a wide range of organic compounds. Its inert nature makes it suitable for reactions involving highly reactive intermediates, such as organometallic reagents used in directed ortho-metalation. However, its environmental and health concerns are leading to its replacement in many applications.

The impact of solvent choice on a hypothetical reduction of (2-isopropoxy-3-methoxyphenyl)formaldehyde to the corresponding alcohol is illustrated in the table below.

Table 1: Illustrative Impact of Solvent on the Reduction of an Aromatic Aldehyde

Solvent Dielectric Constant Typical Reaction Time (hours) Typical Yield (%) Notes
Dichloromethane (DCM) 9.1 4-6 85-95 Good solubility for starting materials and reagents.
Acetonitrile (MeCN) 37.5 2-4 90-98 The polar nature can stabilize intermediates, potentially increasing the reaction rate.
Tetrahydrofuran (THF) 7.6 3-5 88-96 Commonly used for reactions involving metal hydrides.

Temperature and Pressure Effects on Reaction Kinetics

Pressure is typically less of a factor in the synthesis of this compound unless gaseous reactants or byproducts are involved. In such cases, operating at elevated or reduced pressure can shift the reaction equilibrium according to Le Châtelier's principle. For most laboratory-scale syntheses of this type of compound, reactions are conducted at atmospheric pressure.

Green Chemistry Principles in Synthetic Design and Optimization.solubilityofthings.comacs.orgresearchgate.netsigmaaldrich.comnih.gov

The application of green chemistry principles is increasingly important in modern synthetic organic chemistry to minimize the environmental impact of chemical processes. solubilityofthings.comacs.orgresearchgate.netsigmaaldrich.comnih.gov Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic reductions are preferred over stoichiometric ones. acs.org

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. This involves moving away from halogenated solvents like DCM towards greener alternatives where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. solubilityofthings.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org

An optimized, greener synthesis of this compound might involve a catalytic, one-pot reaction in a biodegradable solvent, thereby reducing waste and energy consumption.

Table 2: Mentioned Compounds

Compound Name
This compound
Dichloromethane (DCM)
Acetonitrile (MeCN)
n-Butyllithium
Formaldehyde
2-Isopropoxy-3-methoxyphenol
Tetrahydrofuran (THF)

Chemical Transformations and Derivatization Strategies Involving 2 Isopropoxy 3 Methoxyphenyl Methanol

Oxidative Transformations of the Methanol Moiety

The primary alcohol group in (2-Isopropoxy-3-methoxyphenyl)methanol can be selectively oxidized to yield the corresponding aldehyde or can be further oxidized to the carboxylic acid derivative. The choice of oxidizing agent and reaction conditions determines the final product.

Conversion to Aldehydic Derivatives (e.g., 2-Isopropoxy-3-methoxybenzaldehyde)

The selective oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of reagents and catalytic systems have been developed to achieve this conversion with high selectivity, preventing over-oxidation to the carboxylic acid. For this compound, mild oxidizing agents are preferred.

Commonly employed methods for the oxidation of benzyl (B1604629) alcohols to benzaldehydes include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). tubitak.gov.tr Phase-transfer catalysis using hypochlorite (B82951) as the oxidant has also been shown to be effective for the selective synthesis of benzaldehydes from benzyl alcohols, with yields often exceeding 90%.

Heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), have demonstrated high efficiency in the selective oxidation of benzylic alcohols to the corresponding aldehydes under solvent-free conditions using molecular oxygen. nih.gov The presence of electron-donating groups on the aromatic ring, such as the isopropoxy and methoxy (B1213986) groups in the target molecule, can facilitate these oxidation reactions. researchgate.net

Table 1: Representative Conditions for the Oxidation of Benzyl Alcohols to Aldehydes

Oxidizing SystemSubstrate ExampleProductYield (%)Reference
Swern Oxidation (DMSO, Oxalyl Chloride)Benzyl alcoholBenzaldehyde (B42025)84.7 tubitak.gov.tr
NaOCl (Phase Transfer Catalysis)Benzyl alcoholBenzaldehyde>90
Pd/AlO(OH), O₂Benzyl alcoholBenzaldehydeHigh nih.gov
Oxone, NaBrBenzyl alcoholBenzaldehyde87 mdma.ch

Further Oxidation to Carboxylic Acid Derivatives

Prolonged reaction times or the use of stronger oxidizing agents can lead to the formation of 2-isopropoxy-3-methoxybenzoic acid from this compound. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), and ruthenium tetroxide (RuO₄). While direct oxidation from the alcohol is feasible, a two-step process involving the initial formation of the aldehyde followed by its subsequent oxidation is often employed for better control and yield. The aldehyde, 2-isopropoxy-3-methoxybenzaldehyde (B3056986), is a known precursor for the synthesis of 2-isopropoxy-3-methoxybenzoic acid. lookchem.com

Mechanistic Studies of Selective Oxidation Pathways

The mechanism of selective oxidation of benzylic alcohols is highly dependent on the chosen oxidant. For many metal-catalyzed aerobic oxidations, the reaction is believed to proceed through the formation of a metal-alkoxide intermediate. Subsequent β-hydride elimination then affords the aldehyde and a reduced metal species, which is then re-oxidized by molecular oxygen to complete the catalytic cycle.

In Swern-type oxidations, an alkoxysulfonium salt is formed as a key intermediate. Deprotonation at the benzylic carbon by a hindered base leads to the formation of the aldehyde, dimethyl sulfide, and a protonated base. tubitak.gov.tr The selectivity for aldehyde formation in these reactions is attributed to the mild conditions and the avoidance of aqueous workups that could lead to hydrate (B1144303) formation and subsequent over-oxidation.

Studies on the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol), a compound structurally related to this compound, have shown that the reaction can proceed via radical cation intermediates, particularly in enzymatic or photochemical oxidations. oup.com The electron-donating substituents on the aromatic ring can stabilize such intermediates, influencing the reaction pathway and product distribution.

Reductive Transformations and Functional Group Interconversions

The hydroxyl group of this compound can be removed through reductive deoxygenation to yield 2-isopropoxy-3-methoxytoluene. This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Direct deoxygenation of benzylic alcohols can also be accomplished using various methodologies. For instance, the use of hydriodic acid in a biphasic reaction medium has been shown to effectively reduce benzylic alcohols to the corresponding alkanes. nih.govnih.gov This method is tolerant of ether functional groups, making it suitable for a molecule like this compound. nih.gov Another approach involves the use of zinc iodide and sodium cyanoborohydride for the reductive deoxygenation of benzylic alcohols. acs.org More recently, a phosphine (B1218219) oxide-catalyzed reductive deoxygenation using a silane (B1218182) has been developed. organic-chemistry.orgacs.org

Functional group interconversions can also be envisioned. For example, treatment of this compound with a halogenating agent, such as thionyl chloride or phosphorus tribromide, would convert the alcohol to the corresponding benzyl halide. This halide can then participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Ether and Alcohol-Based Functionalizations

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo O-alkylation to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. Given the benzylic nature of the alcohol, acid-catalyzed etherification with another alcohol is also a viable route. researchgate.net Iron(III) chloride has been reported as an effective catalyst for the self-etherification of benzyl alcohols. nih.gov

Acylation of the hydroxyl group to form esters can be achieved by reaction with an acid chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. Catalytic methods using reagents like bismuth(III) triflate have been shown to be highly effective for the acylation of even sterically hindered alcohols. organic-chemistry.org Copper oxide has also been used as a catalyst for the chemoselective acylation of alcohols under solvent-free conditions. The resulting esters can serve as protecting groups or as intermediates for further synthetic transformations.

Table 2: Examples of Alkylation and Acylation of Benzyl Alcohols

TransformationReagentsSubstrate ExampleProductYield (%)Reference
EtherificationFeCl₃·6H₂OBenzyl alcoholDibenzyl ether90 nih.gov
EtherificationHClBenzyl alcohol, MethanolBenzyl methyl ether- researchgate.net
AcylationAcetic anhydride, Bi(OTf)₃Benzyl alcoholBenzyl acetateHigh organic-chemistry.org
AcylationAcetyl chloride, CuOBenzyl alcoholBenzyl acetate98
AcylationAcetic anhydrideBenzyl alcoholBenzyl acetate100 mdpi.com

Synthesis of Ethers and Esters

The primary alcohol functionality of this compound is a key site for derivatization, readily undergoing etherification and esterification reactions to yield a range of functionalized products.

Ether Synthesis: The conversion of the hydroxyl group to an ether is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether. The reaction works best with primary alkyl halides to avoid competing elimination reactions.

General Reaction Scheme for Etherification:

Deprotonation: this compound + NaH → (2-Isopropoxy-3-methoxyphenyl)methoxide-Na+ + H2

Nucleophilic Substitution: (2-Isopropoxy-3-methoxyphenyl)methoxide-Na+ + R-X → (2-Isopropoxy-3-methoxyphenyl)methyl R ether + NaX (where R is an alkyl group and X is a halide).

Ester Synthesis: Esters are typically synthesized from this compound via the Fischer esterification method. This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of one reactant or remove the water formed during the reaction.

General Reaction Scheme for Esterification: this compound + R-COOH ⇌ (2-Isopropoxy-3-methoxyphenyl)methyl R ester + H2O (in the presence of an acid catalyst).

TransformationReagentsReaction TypeProduct Class
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Williamson Ether Synthesis (SN2)Ethers
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4)Fischer EsterificationEsters

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the isopropoxy and methoxy groups. These alkoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comwikipedia.orgwikipedia.org

Regioselective Halogenation (e.g., Bromination leading to (5-Bromo-2-isopropoxy-3-methoxyphenyl)methanol and (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol)

Halogenation, particularly bromination, of this compound proceeds regioselectively based on the directing effects of the substituents. The isopropoxy group at C2 and the methoxy group at C3 are both activating, ortho, para-directing groups. libretexts.org

The positions on the ring are:

C4: Ortho to the methoxy group and meta to the isopropoxy group.

C5: Para to the isopropoxy group and meta to the methoxy group.

C6: Ortho to the isopropoxy group.

Considering the combined directing effects, the most activated positions for electrophilic attack are C5 and C6. The C5 position is para to the strongly activating isopropoxy group, while the C6 position is ortho to it. Steric hindrance from the adjacent isopropoxy group might slightly disfavor substitution at C6 compared to C5. Consequently, bromination with reagents like N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent is expected to yield a mixture of isomeric products, primarily (5-Bromo-2-isopropoxy-3-methoxyphenyl)methanol and (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol. The precise ratio of these products can depend on the specific reaction conditions, including the brominating agent, solvent, and temperature.

ProductSubstitution PositionRationale
(5-Bromo-2-isopropoxy-3-methoxyphenyl)methanolC5Para to the C2-isopropoxy group (strong directing effect).
(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanolC6Ortho to the C2-isopropoxy group (strong directing effect, but potential steric hindrance).

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+) as the electrophile. Similar to halogenation, the directing effects of the alkoxy groups will govern the position of substitution, leading predominantly to nitro derivatives at the C5 and C6 positions. The benzylic alcohol group is sensitive to strong acidic and oxidative conditions, which may lead to side reactions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 containing SO3). This reaction is also an electrophilic aromatic substitution. The bulky nature of the SO3 electrophile might favor substitution at the less sterically hindered C5 position. The reaction is typically reversible.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). The strong activating nature of the two alkoxy groups would promote this reaction. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. Furthermore, the Lewis acid can complex with the oxygen atoms of the alcohol and alkoxy groups, potentially deactivating the ring or catalyzing side reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. Acylation is generally preferred over alkylation as the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. The acyl group is a meta-director, but the initial substitution is still governed by the powerful ortho, para-directing alkoxy groups. The positions of acylation would be expected at C5 and C6.

Coupling Reactions and Complex Molecule Construction

The halogenated derivatives of this compound, such as (5-Bromo-2-isopropoxy-3-methoxyphenyl)methanol and (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol, are valuable precursors for carbon-carbon bond-forming cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, are fundamental in the construction of more complex molecules.

Suzuki, Heck, Sonogashira, and Stille Coupling Methodologies

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govrsc.org The bromo-derivatives of this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl structures, respectively. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the unprotected benzylic alcohol. nih.gov

Heck Reaction: The Heck reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene. libretexts.orgnih.gov Reacting the bromo-derivatives with various alkenes in the presence of a palladium catalyst and a base would yield substituted stilbene (B7821643) or cinnamate-like structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The bromo-derivatives can be reacted with terminal alkynes to synthesize arylalkynes, which are versatile intermediates for further transformations. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). acs.org This method is also highly versatile and can tolerate many functional groups. The bromo-derivatives could be coupled with various organostannanes to create complex molecular architectures.

Coupling ReactionReactant 1 (from parent compound)Reactant 2Catalyst SystemC-C Bond Formed
Suzuki Aryl BromideOrganoboron (e.g., R-B(OH)2)Pd catalyst, BaseAryl-Aryl, Aryl-Vinyl
Heck Aryl BromideAlkene (e.g., R-CH=CH2)Pd catalyst, BaseAryl-Vinyl
Sonogashira Aryl BromideTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl
Stille Aryl BromideOrganostannane (e.g., R-Sn(Alkyl)3)Pd catalystAryl-Aryl, Aryl-Vinyl

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple precursors in a single synthetic operation. While specific MCRs involving this compound are not extensively documented in publicly available literature, its structural motifs—a primary alcohol and a substituted aromatic ring—suggest its potential participation in several classes of MCRs.

For instance, the hydroxyl group of this compound could potentially act as the alcohol component in Passerini or Ugi reactions. In a hypothetical Passerini three-component reaction, the alcohol would react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. Similarly, in a Ugi four-component reaction, it could react with an aldehyde or ketone, an amine, and an isocyanide to yield a bis-amide.

The aromatic ring, being electron-rich due to the isopropoxy and methoxy substituents, could also participate in electrophilic aromatic substitution-based MCRs. For example, in a reaction analogous to the Doebner-von Miller quinoline (B57606) synthesis, it could potentially react with an α,β-unsaturated aldehyde or ketone and an aniline (B41778) derivative to form a substituted quinoline.

Further research is required to explore and optimize the conditions for these potential multi-component reactions involving this compound. The table below outlines hypothetical MCRs based on the functional groups present in the molecule.

Multi-Component ReactionPotential Reactants with this compoundPotential Product Class
Passerini ReactionCarboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Ugi ReactionAldehyde/Ketone, Amine, IsocyanideBis-amide
Doebner-von Miller Reactionα,β-Unsaturated Aldehyde/Ketone, AnilineSubstituted Quinoline

This table presents potential reactions based on the known reactivity of the functional groups in this compound. Experimental validation is necessary.

Synthesis of Polyfunctional Derivatives (e.g., Diols and Ethers)

The primary alcohol functionality of this compound is a key site for derivatization to form other polyfunctional compounds, notably ethers and, through further transformations, diols.

Ether Synthesis

The synthesis of ethers from this compound can be readily achieved through Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the desired ether. The choice of the alkyl halide determines the nature of the second group attached to the ether oxygen.

An alternative approach is the acid-catalyzed condensation of this compound with another alcohol. However, this method is generally less specific and can lead to a mixture of products, including the symmetric ether.

The table below summarizes common methods for the synthesis of ethers from this compound.

Ether Synthesis MethodReagentsProduct Type
Williamson Ether Synthesis1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)Unsymmetrical Ether (Ar-CH₂-O-R)
Acid-Catalyzed CondensationAcid Catalyst (e.g., H₂SO₄), Second Alcohol (R-OH)Symmetrical or Unsymmetrical Ether

Diol Synthesis

While this compound is itself a mono-alcohol, it can serve as a precursor for the synthesis of diols through multi-step synthetic sequences. One plausible route involves the introduction of a second hydroxyl group onto the aromatic ring or an alkyl substituent.

For instance, if the aromatic ring were to be further functionalized with a vinyl group, subsequent dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions would yield a vicinal diol. Alternatively, the introduction of an ester functionality followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) would also lead to a diol.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, a critical first step in structural identification.

For (2-Isopropoxy-3-methoxyphenyl)methanol, with a chemical formula of C₁₁H₁₆O₃, the expected exact mass can be calculated. HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a molecular ion peak ([M]+, [M+H]+, or [M+Na]+) that corresponds to this calculated mass with a high degree of accuracy (typically within 5 ppm).

Furthermore, fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides valuable structural information. Characteristic fragmentation patterns for this compound would likely involve the loss of the hydroxymethyl group (-CH₂OH), the isopropoxy group (-OCH(CH₃)₂), or a methyl group (-CH₃) from the methoxy (B1213986) moiety. The analysis of these fragment ions helps to piece together the connectivity of the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion Species Chemical Formula Calculated Exact Mass
[M]+ C₁₁H₁₆O₃ 196.1099
[M+H]+ C₁₁H₁₇O₃ 197.1178

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR: COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete bonding framework.

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For example, the methine proton of the isopropoxy group would show a correlation to the methyl protons of the same group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups, for instance, showing the correlation from the methoxy protons to the aromatic ring carbon they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Atom Type Predicted Chemical Shift (ppm)
Methoxy ¹H 3.8 - 4.0
¹³C 55 - 60
Isopropoxy (CH) ¹H 4.4 - 4.7
¹³C 70 - 75
Isopropoxy (CH₃) ¹H 1.2 - 1.4
¹³C 21 - 23
Hydroxymethyl (CH₂) ¹H 4.6 - 4.8
¹³C 60 - 65
Aromatic ¹H 6.8 - 7.2

Note: Specific experimental 2D NMR data for this compound is not publicly available at the time of this report.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination and Conformational Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would include the crystal system, space group, and unit cell dimensions. This information provides unequivocal proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Note: At present, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Key expected vibrational bands for this compound would include a broad O-H stretch from the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and C-O stretching bands for the ether and alcohol functionalities (in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular framework.

Table 3: Expected Key Vibrational Bands for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol) FT-IR 3200 - 3600 (broad)
C-H Stretch (aromatic) FT-IR, Raman 3000 - 3100
C-H Stretch (aliphatic) FT-IR, Raman 2850 - 3000
C=C Stretch (aromatic) FT-IR, Raman 1450 - 1600

Note: While the synthesis of this compound has been reported, specific, publicly available FT-IR and Raman spectra for this compound have not been identified.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination in Chiral Derivatives

Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, through esterification with a chiral acid, these techniques would be essential for determining the absolute configuration of the newly formed stereocenter.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, often compared with theoretical calculations, can be used to assign the absolute stereochemistry of a chiral compound.

Note: As this compound is an achiral molecule, CD and ORD data are not applicable. No chiroptical data for chiral derivatives of this compound are currently available in the public domain.

Advanced Chromatographic Techniques (HPLC, GC-MS with specialized detectors) for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are vital for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, would be suitable for purity analysis. A UV detector would be appropriate for detecting the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. It can be used to confirm the identity of the compound by its mass spectrum and to quantify its purity. The use of specialized detectors can provide additional information.

The development of a robust chromatographic method is also crucial for separating the target compound from potential isomers, such as (3-Isopropoxy-4-methoxyphenyl)methanol or (4-Isopropoxy-2-methoxyphenyl)methanol, which could arise from the use of different starting materials or side reactions during synthesis.

Note: While the synthesis of this compound has been described in the context of research that utilized GC-MS for the analysis of other compounds, specific chromatograms or detailed analytical methods for the purity assessment and isomer separation of this particular compound are not publicly available.

Lack of Specific Theoretical and Computational Studies on this compound Hinders Detailed Analysis

A comprehensive review of available scientific literature reveals a significant gap in theoretical and computational chemistry research specifically focused on the compound this compound. Despite extensive searches for scholarly articles and computational data, no dedicated studies were found that would provide the necessary information to construct a detailed analysis of its electronic structure, reactivity, conformational landscapes, or reaction mechanisms as requested.

The current body of research provides insights into related compounds, such as guaiacol (B22219) and vanillyl alcohol derivatives. These studies employ various computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, to investigate properties like antioxidant capacity, reaction pathways in catalysis, and interactions with biological targets. nih.govnih.govresearchgate.netresearchgate.netrsc.org For instance, DFT has been utilized to study the adsorption of guaiacol derivatives on catalyst surfaces and to model the hydrodeoxygenation of guaiacol. researchgate.netrsc.org Similarly, the reduction of vanillin (B372448) to vanillyl alcohol has been a subject of both experimental and theoretical interest. researchgate.netudel.edunih.gov

However, these findings are not directly transferable to this compound. The presence of the isopropoxy group in place of a hydroxyl or other functional groups significantly alters the molecule's steric and electronic properties. Therefore, any detailed computational analysis, including molecular geometry, vibrational frequencies, electronic properties, and reaction energy profiles, would require dedicated quantum chemical calculations and simulations specifically for this molecule.

Without such specific studies, any attempt to generate the requested in-depth article would rely on speculation and extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy and would violate the strict focus on the target compound. The absence of published data on this compound means that the foundational information needed to populate the sections on quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidation is currently unavailable.

Therefore, a detailed and scientifically rigorous article on the theoretical and computational chemistry of this compound, as outlined in the user's request, cannot be produced at this time due to the lack of specific research on this particular compound.

Theoretical and Computational Chemistry Studies on 2 Isopropoxy 3 Methoxyphenyl Methanol and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For (2-Isopropoxy-3-methoxyphenyl)methanol and its derivatives, QSAR studies can provide valuable insights into the structural features that govern their reactivity and selectivity in various chemical transformations. While specific QSAR models for this exact compound are not extensively documented in current literature, the principles derived from studies on analogous phenolic and guaiacol (B22219) derivatives can be applied to construct a theoretical framework. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would commence with the design of a training set of molecules with diverse structural modifications. These modifications could include variations in the substituents on the aromatic ring, alterations of the isopropoxy group, and changes to the hydroxymethyl moiety. For each of these derivatives, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and are broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for modeling reactions where charge interactions are significant. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Molar volume, surface area, and specific steric parameters like Taft's steric parameter (Es) are commonly used to model reactions where steric hindrance plays a critical role in determining selectivity.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences the solubility and transport properties of a molecule, thereby affecting its reactivity in different solvent systems.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Once the descriptors are calculated for all compounds in the training set, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Support Vector Machines (SVM). researchgate.net The goal is to create an equation that accurately predicts the observed reactivity or selectivity based on the values of the molecular descriptors.

For instance, a hypothetical QSAR model for the selective oxidation of the primary alcohol in this compound derivatives might take the following form:

Selectivity = c0 + c1(LUMO) + c2(Es of ortho-substituent) + c3(logP)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could reveal that lower LUMO energy and smaller steric bulk at the ortho position favor higher selectivity.

The predictive power of the developed QSAR model is then validated using an external test set of compounds that were not used in the model's creation. A statistically robust and validated QSAR model can then be used to predict the reactivity and selectivity of novel, unsynthesized derivatives of this compound.

To illustrate this, a hypothetical data table for a QSAR study is presented below. The reactivity data is purely illustrative for the purpose of this theoretical discussion.

CompoundDerivative Structure (Modification from parent)LUMO (eV)Steric Parameter (Es)logPPredicted Reactivity (Arbitrary Units)
1Parent Compound-1.250.002.105.5
24-fluoro-1.35-0.462.256.2
35-chloro-1.42-0.972.807.1
46-methyl-1.20-1.242.604.8
54-nitro-1.80-2.521.908.5

Virtual Screening and Design of Novel Derivatives

Virtual screening is a powerful computational methodology used in drug discovery and materials science to search large libraries of chemical compounds for molecules with desired properties. researchgate.net This approach can be effectively employed for the rational design of novel derivatives of this compound with enhanced reactivity, selectivity, or specific biological activities. Virtual screening can be broadly classified into two categories: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method is utilized when the three-dimensional structure of the biological target (e.g., an enzyme) is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to exhibit similar activities. The process often begins with the development of a pharmacophore model. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. dovepress.com

For the design of novel derivatives of this compound, a pharmacophore model could be generated based on a set of known active compounds with a similar structural scaffold. nih.gov This model would then be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features. The identified "hit" molecules can then serve as templates for the design of new derivatives.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a potent tool. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds in a library.

In the context of designing derivatives of this compound, if the goal is to develop an inhibitor for a specific enzyme, molecular docking could be employed. The crystal structure of the target enzyme would be obtained, and a virtual library of this compound derivatives would be docked into the active site. The docking results would provide insights into the key interactions between the derivatives and the enzyme's amino acid residues.

The design of novel derivatives would be guided by the docking poses and scores. For example, if a derivative forms a crucial hydrogen bond with a specific residue, new modifications can be proposed to enhance this interaction. The process is iterative, with cycles of design, docking, and scoring leading to the optimization of the lead compound.

The following table outlines a hypothetical workflow for the virtual screening and design of novel derivatives of this compound.

StepMethodDescriptionDesired Outcome
1Target Identification and PreparationIdentify the biological target and obtain its 3D structure (e.g., from the Protein Data Bank). Prepare the structure for docking by adding hydrogens and assigning charges.A prepared receptor structure ready for docking simulations.
2Library GenerationCreate a virtual library of this compound derivatives with diverse chemical modifications.A database of candidate molecules for screening.
3Molecular DockingDock the library of derivatives into the active site of the target protein using software like AutoDock or Glide.A ranked list of derivatives based on their predicted binding affinities (docking scores).
4Hit Selection and AnalysisSelect the top-scoring compounds ("hits") and analyze their binding modes and interactions with the target.Identification of promising lead candidates and understanding of the structure-activity relationship at the molecular level.
5Lead OptimizationIteratively modify the lead compounds to improve their binding affinity, selectivity, and other physicochemical properties.Design of novel, potent, and selective derivatives of this compound.

Role of 2 Isopropoxy 3 Methoxyphenyl Methanol in Contemporary Organic Synthesis and Materials Science

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The utility of (2-Isopropoxy-3-methoxyphenyl)methanol as a key precursor in the total synthesis of complex natural products and bioactive molecules is not well-established in peer-reviewed scientific literature. However, the "2-isopropoxy-3-methoxybenzyl" moiety, of which this alcohol is a primary derivative, has been incorporated into more complex molecular structures with potential biological activity.

For instance, a patent for isoquinoline (B145761) derivatives as IGF-1R inhibitors describes the use of a 2-isopropoxy-3-methoxybenzyl group within the structure of a larger, pharmacologically relevant molecule. google.com In this context, this compound would serve as a potential starting material for the synthesis of such fragments, although the patent does not explicitly detail this specific precursor. The synthesis of N-(2-isopropoxy-3-methoxybenzyl) acetamide (B32628) derivatives highlights the utility of the core structure in building blocks for potential therapeutic agents. google.com

The synthesis of this compound itself has been reported, indicating its availability for synthetic chemists. One method involves the tandem oxidation-Wittig reaction sequence, which has been utilized to prepare this alcohol among others.

Table 1: Synthesis of this compound

Reaction Type Key Reagents Significance
Tandem Oxidation-WittigTPAP, TMEDAO2Provides a method for the preparation of the title compound.

Despite the existence of a synthetic route, comprehensive studies detailing its application as a pivotal building block in the multistep synthesis of named natural products or widely recognized bioactive molecules are not readily found in the scientific domain.

Building Block for Advanced Organic Materials

Currently, there is a notable absence of research in prominent scientific databases detailing the application of this compound as a fundamental building block for advanced organic materials. The subsequent subsections reflect this lack of specific data.

No specific examples or research studies have been identified that describe the use of this compound as a monomer in the synthesis of polymers or oligomers.

There is no available information to suggest that this compound has been incorporated as a key component in the structure of functional organic dyes or pigments.

Scientific literature does not currently report the use of this compound as a constituent in the formulation or synthesis of liquid crystalline materials.

Applications in Catalysis and Ligand Design

A review of the scientific literature reveals no specific instances of this compound being employed in the field of catalysis, either as a catalyst itself or as a precursor for the design and synthesis of ligands for metal catalysts.

Methodological Advancements Facilitated by its Chemical Reactivity

While the synthesis of this compound has been achieved, there are no widely reported methodological advancements in organic synthesis that have been specifically facilitated by the unique chemical reactivity of this compound. The reactivity of its functional groups—the hydroxyl and the substituted aromatic ring—is expected to follow general principles of organic chemistry, but specific studies highlighting novel transformations or synthetic strategies centered around this particular molecule are not available.

Table 2: Summary of Applications

Application Area Status Detailed Findings
Total Synthesis Precursor Limited InformationThe "2-isopropoxy-3-methoxybenzyl" moiety is found in some patented bioactive compounds.
Polymer/Oligomer Monomer No Information FoundNo research articles or patents describe its use in polymer synthesis.
Functional Dyes/Pigments No Information FoundNo evidence of its incorporation into chromophoric systems.
Liquid Crystalline Materials No Information FoundNot reported as a component in liquid crystal research.
Catalysis and Ligand Design No Information FoundNo documented use in catalytic systems.
Methodological Advancements No Information FoundNo novel synthetic methods reported based on its reactivity.

Future Research Directions and Challenges in the Chemistry of 2 Isopropoxy 3 Methoxyphenyl Methanol

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. nih.gov For (2-isopropoxy-3-methoxyphenyl)methanol, a key future research direction lies in the development of synthetic routes that are both sustainable and atom-economical. Traditional multi-step syntheses of substituted benzyl (B1604629) alcohols often involve the use of protecting groups and stoichiometric reagents, leading to significant waste generation and low atom economy.

Future research should focus on catalytic methods that minimize waste and maximize the incorporation of all reactant atoms into the final product. nih.gov This could involve the direct C-H functionalization of a suitable precursor, thereby avoiding the need for pre-functionalized starting materials. Additionally, the use of renewable feedstocks and environmentally benign solvents will be crucial in establishing a truly sustainable synthesis. nih.gov Iron-catalyzed etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate represents a promising eco-friendly approach. nih.govacs.org The development of catalytic systems that can operate under milder conditions with high efficiency will be a significant challenge.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic C-H hydroxymethylationHigh atom economy, reduced number of stepsSelectivity and control of reactivity
Biocatalytic synthesisHigh selectivity, mild reaction conditionsEnzyme stability and substrate scope
Flow chemistry synthesisImproved safety and scalability, precise controlInitial setup costs and process optimization

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of this compound, conferred by the ortho-isopropoxy and meta-methoxy groups, suggests the potential for novel reactivity. The interplay between these two ether functionalities could influence the reactivity of the benzylic alcohol in unexpected ways. For instance, these groups may direct further electrophilic aromatic substitution to specific positions or modulate the acidity of the benzylic proton. msu.edustudymind.co.uk

Future investigations could explore the participation of the ether oxygen atoms in intramolecular reactions, potentially leading to the formation of novel heterocyclic structures. The development of new catalytic systems could unlock unprecedented transformations of the benzyl alcohol moiety, such as selective oxidations, reductions, or coupling reactions that are influenced by the neighboring ether groups. researchgate.net A significant challenge will be to elucidate the precise mechanisms of these transformations and to control the selectivity of the reactions to favor the desired products.

Integration into Asymmetric Synthesis and Chiral Catalyst Design

The benzyl alcohol moiety in this compound is a prochiral center, making it an attractive target for asymmetric synthesis. The development of catalytic methods for the enantioselective reduction of the corresponding benzaldehyde (B42025) would provide access to enantiomerically pure this compound. This chiral alcohol could then serve as a valuable building block in the synthesis of more complex chiral molecules.

Furthermore, the chiral scaffold of this compound could be utilized in the design of new chiral ligands and catalysts. The strategic placement of the isopropoxy and methoxy (B1213986) groups could create a well-defined chiral pocket, enabling high levels of stereocontrol in catalytic reactions. The synthesis of a library of derivatives with varying steric and electronic properties would be essential to optimize the performance of these potential catalysts. The primary challenge in this area will be the development of highly efficient and selective catalysts that can be easily synthesized and handled. nih.gov

Advanced Computational Predictions for Rational Design of New Derivatives with Tuned Properties

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. acs.org In the context of this compound, quantum mechanical methods can be employed to predict its structural and electronic properties, as well as its reactivity in various chemical transformations. ajpchem.org

Future research should leverage computational tools to design new derivatives of this compound with tailored properties. For example, by systematically varying the substituents on the aromatic ring, it may be possible to fine-tune the electronic properties of the molecule for specific applications. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of these derivatives with their potential biological activity. sciepub.comuwec.edu The main challenge will be to develop accurate and reliable computational models that can effectively predict the properties and behavior of these complex molecules.

Scalability of Synthetic Processes for Industrial and Large-Scale Chemical Production

For any new chemical entity to have a significant impact, its synthesis must be scalable for industrial production. The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges, including ensuring consistent product quality, optimizing reaction conditions for large reactors, and managing safety and environmental concerns. labmanager.comreddit.com

Future research in this area will need to focus on developing robust and reliable synthetic processes for this compound that are amenable to scale-up. This will involve detailed process development studies to identify and mitigate potential scale-up issues. registech.com The use of continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. unimi.it A major challenge will be to develop a cost-effective and environmentally friendly manufacturing process that meets the stringent requirements of the chemical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.